Gsk 221149; gsk 221149A
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Overview
Description
GSK 221149, also known as Retosiban, is a potent and selective oxytocin receptor antagonist. It is primarily used in scientific research and has shown significant potential in various medical applications. The compound has a molecular formula of C27H34N4O5 and a molecular weight of 494.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 221149 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of piperazine and oxazole rings .
Industrial Production Methods
Industrial production methods for GSK 221149 are not widely available in public domains. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
GSK 221149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GSK 221149 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving GSK 221149 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of GSK 221149 include various derivatives with modified functional groups. These derivatives are often used in further research and development .
Scientific Research Applications
GSK 221149 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of oxytocin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in conditions related to oxytocin receptor activity, such as preterm labor.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
GSK 221149 exerts its effects by selectively binding to and antagonizing the oxytocin receptor. This inhibition prevents oxytocin from binding to its receptor, thereby blocking the downstream signaling pathways associated with oxytocin activity. The compound has a high affinity for the oxytocin receptor, with a Ki value of 0.65 nM .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GSK 221149 include:
Atosiban: Another oxytocin receptor antagonist used in the management of preterm labor.
Barusiban: A selective oxytocin receptor antagonist investigated for its potential in reproductive health.
Nolasiban: An oral oxytocin receptor antagonist studied for its effects on pregnancy outcomes.
Uniqueness
GSK 221149 is unique due to its high selectivity and potency as an oxytocin receptor antagonist. Its specific binding affinity and molecular structure differentiate it from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-butan-2-yl-3-(2,3-dihydro-1H-inden-2-yl)-1-[1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDGRBPMVYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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